molecular formula C21H17NO4 B11094275 (8Z)-8-[4-(Dimethylamino)benzylidene]-4-methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione

(8Z)-8-[4-(Dimethylamino)benzylidene]-4-methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione

Cat. No.: B11094275
M. Wt: 347.4 g/mol
InChI Key: LZPAXSFZUQTBAR-BOPFTXTBSA-N
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Description

(8Z)-8-[4-(Dimethylamino)benzylidene]-4-methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furochromene backbone with a dimethylamino-substituted benzylidene group, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8Z)-8-[4-(Dimethylamino)benzylidene]-4-methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione with 4-(dimethylamino)benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(8Z)-8-[4-(Dimethylamino)benzylidene]-4-methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles like halides or amines can replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a suitable catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(8Z)-8-[4-(Dimethylamino)benzylidene]-4-methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (8Z)-8-[4-(Dimethylamino)benzylidene]-4-methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Known for its keto-enol tautomerism and use in organic synthesis.

    Antazoline: A compound with similar structural features used in pharmaceuticals.

    Monoethanolamide: A multifunctional compound studied for its reactions with sulfur trioxide.

Uniqueness

(8Z)-8-[4-(Dimethylamino)benzylidene]-4-methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a furochromene backbone with a dimethylamino-substituted benzylidene group sets it apart from other similar compounds, making it a valuable subject for research and application in various fields.

Properties

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

(8Z)-8-[[4-(dimethylamino)phenyl]methylidene]-4-methylfuro[2,3-h]chromene-2,9-dione

InChI

InChI=1S/C21H17NO4/c1-12-10-18(23)26-21-15(12)8-9-16-19(21)20(24)17(25-16)11-13-4-6-14(7-5-13)22(2)3/h4-11H,1-3H3/b17-11-

InChI Key

LZPAXSFZUQTBAR-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=O)/C(=C/C4=CC=C(C=C4)N(C)C)/O3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=O)C(=CC4=CC=C(C=C4)N(C)C)O3

Origin of Product

United States

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